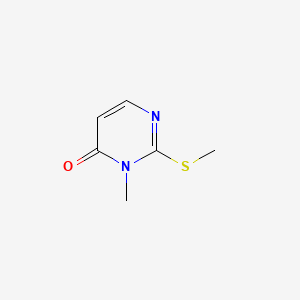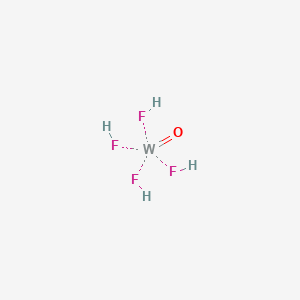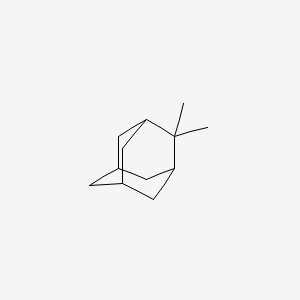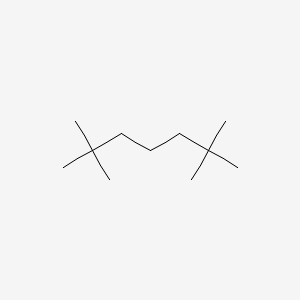
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is a chemical compound with the molecular formula C18H37NO4. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a dodecyloxy group attached to an ethoxy chain, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-{2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions usually involve:
Temperature: 60-80°C
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Dodecyl alcohol and ethylene oxide
Use of high-pressure reactors: To facilitate the reaction at elevated temperatures
Purification steps: Including distillation and crystallization to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and extract proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE involves its ability to interact with lipid membranes. The dodecyloxy group inserts into the lipid bilayer, while the ethoxy and acetamide groups interact with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and solubilization of membrane-bound proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethanol
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethylamine
Uniqueness
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is unique due to its specific combination of hydrophobic and hydrophilic groups, which makes it an effective surfactant. Its acetamide group also provides additional functionality, allowing for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
36749-80-1 |
|---|---|
Molekularformel |
C18H37NO4 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[2-(2-dodecoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H2,19,20) |
InChI-Schlüssel |
PINZOVIXGXHZIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
| 36749-80-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)










